molecular formula C26H52 B14514215 13-Methylidenepentacosane CAS No. 62748-34-9

13-Methylidenepentacosane

Cat. No.: B14514215
CAS No.: 62748-34-9
M. Wt: 364.7 g/mol
InChI Key: DKUNTYRNKINWIJ-UHFFFAOYSA-N
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Description

13-Methylidenepentacosane is a long-chain hydrocarbon featuring a methylidene group (CH₂=) at the 13th carbon position of a pentacosane backbone. While direct literature references to this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. Pentacosane (C₂₅H₅₂), a straight-chain alkane with 25 carbons , serves as the foundational structure. The addition of a methylidene group replaces two hydrogen atoms, resulting in a molecular formula of C₂₆H₅₀ (estimated molecular weight: 362.68 g/mol). However, specific data on its synthesis, reactivity, or industrial uses remain undocumented in the reviewed sources.

Properties

CAS No.

62748-34-9

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

13-methylidenepentacosane

InChI

InChI=1S/C26H52/c1-4-6-8-10-12-14-16-18-20-22-24-26(3)25-23-21-19-17-15-13-11-9-7-5-2/h3-25H2,1-2H3

InChI Key

DKUNTYRNKINWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylidenepentacosane typically involves the alkylation of a suitable precursor. One common method is the reaction of a long-chain alkyl halide with a methylidene donor under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the methylidene group.

Industrial Production Methods: On an industrial scale, the production of 13-Methylidenepentacosane may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to promote the alkylation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 13-Methylidenepentacosane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

    Reduction: Reduction reactions can convert 13-Methylidenepentacosane into simpler hydrocarbons.

    Substitution: The methylidene group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

13-Methylidenepentacosane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.

    Biology: Research into its biological activity and potential as a biomarker for certain biological processes.

    Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 13-Methylidenepentacosane involves its interaction with molecular targets through its hydrophobic alkane chain and reactive methylidene group. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with cell membranes or specific enzymes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 13-methylidenepentacosane, we compare it structurally and functionally with related hydrocarbons and derivatives (Table 1).

Table 1: Comparative Analysis of 13-Methylidenepentacosane and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key Properties Safety Profile
13-Methylidenepentacosane C₂₆H₅₀ 362.68 (estimated) Alkene Not available Hypothesized: Lower melting point than pentacosane due to reduced symmetry Inferred: Low toxicity; handle with standard alkene precautions
Pentacosane C₂₅H₅₂ 352.69 Alkane 629-99-2 Solid at RT; high thermal stability Minimal hazards; low environmental risk
13-Pentacosanone C₂₅H₅₀O 366.66 Ketone 2123-19-5 Higher polarity; elevated melting point Avoid inhalation; standard ketone handling
n-Heptacosane C₂₇H₅₆ 380.73 Alkane Not provided Solid at RT; used in lubricants Low hazard; no severe risks reported
Methyl 13-methylpentadecanoate C₁₇H₃₄O₂ 270.45 Ester Not provided Liquid; limited flavor/fragrance utility Not recommended for sensory applications

Key Findings:

Structural and Functional Differences: Alkene vs. Alkane: The methylidene group in 13-methylidenepentacosane introduces unsaturation, likely reducing its melting point compared to pentacosane (C₂₅H₅₂) . This aligns with trends in alkenes, which generally have lower melting points than analogous alkanes due to disrupted packing efficiency. Ketone vs. Hydrocarbon: 13-Pentacosanone (C₂₅H₅₀O) exhibits higher polarity and reactivity due to its carbonyl group, making it more soluble in polar solvents than 13-methylidenepentacosane . Chain Length Effects: n-Heptacosane (C₂₇H₅₆), a 27-carbon alkane, demonstrates increased molecular weight and thermal stability compared to pentacosane, suggesting similar trends for 13-methylidenepentacosane derivatives .

Safety and Handling: Alkanes like pentacosane and n-heptacosane pose minimal risks, requiring standard laboratory precautions . Esters such as methyl 13-methylpentadecanoate are restricted in flavor/fragrance applications due to safety concerns , whereas ketones like 13-pentacosanone necessitate ventilation to avoid inhalation hazards . 13-Methylidenepentacosane, as a hypothetical alkene, may require precautions against oxidation or polymerization, though specific data are lacking.

Applications and Research Gaps: Pentacosane: Used in phase-change materials and lubricants . 13-Pentacosanone: Studied for its phase-change behavior in material science . 13-Methylidenepentacosane: Potential applications in organic synthesis or polymer chemistry remain unexplored, highlighting a research gap.

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